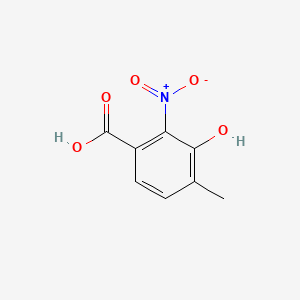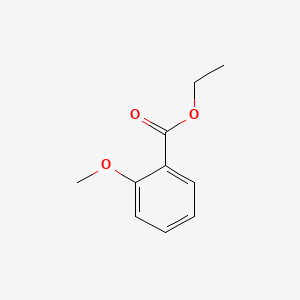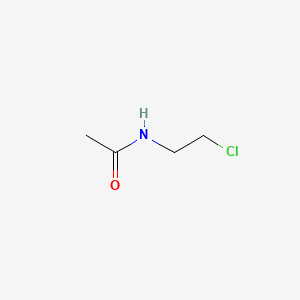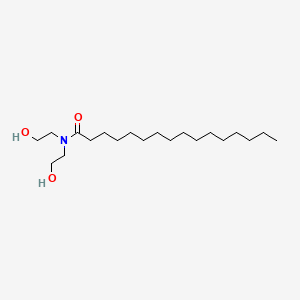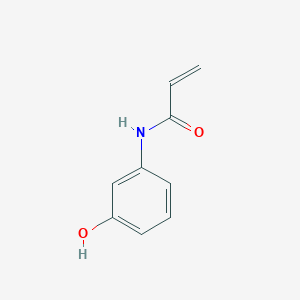
n-(3-Hydroxyphenyl)acrylamide
Übersicht
Beschreibung
N-(3-Hydroxyphenyl)acrylamide, also known as 3-HPAA, is a chemical compound with the molecular formula C9H9NO2 . It has an average mass of 163.173 Da and a monoisotopic mass of 163.063324 Da .
Molecular Structure Analysis
The molecular structure of n-(3-Hydroxyphenyl)acrylamide consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It has a density of 1.2±0.1 g/cm3, a boiling point of 382.9±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Physical And Chemical Properties Analysis
N-(3-Hydroxyphenyl)acrylamide has a density of 1.2±0.1 g/cm3, a boiling point of 382.9±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 46.8±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 132.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Field: Nanotechnology
- Application : Acrylamide-based microgels can be used in the field of nanotechnology due to their responsive behavior and chemical stability .
- Method : These microgels may swell/deswell reversibly with slight changes in environmental conditions such as change in temperature/pH/ionic strength etc. of the medium .
- Results : This responsive behavior makes the microgels a potential candidate for use in nanotechnology .
Field: Drug Delivery
- Application : Acrylamide-based microgels can be used in drug delivery systems .
- Method : The responsive behavior of these microgels to changes in environmental conditions can be leveraged to control the release of drugs .
- Results : This could potentially improve the efficacy and safety of drug delivery .
Field: Sensing
- Application : Acrylamide-based microgels can be used in sensing applications .
- Method : The responsive behavior of these microgels to changes in environmental conditions can be used to detect changes in the environment .
- Results : This could potentially improve the sensitivity and accuracy of sensors .
Field: Catalysis
- Application : Acrylamide-based microgels can be used in catalysis .
- Method : The responsive behavior of these microgels to changes in environmental conditions can be used to control the activity of catalysts .
- Results : This could potentially improve the efficiency and selectivity of catalytic reactions .
Field: Tissue Engineering
- Application : Acrylamide-based microgels can be used in tissue engineering .
- Method : These microgels can be used to create scaffolds that mimic the natural extracellular matrix, providing a supportive environment for cell growth .
- Results : This could potentially improve the success of tissue engineering strategies .
Field: Environmental Science
- Application : Acrylamide-based microgels can be used in environmental science .
- Method : These microgels can be used to remove pollutants from water, due to their high surface area and ability to adsorb various substances .
- Results : This could potentially improve the efficiency of water treatment processes .
Field: Biotechnology
- Application : Acrylamide-based microgels can be used in biotechnology for the development of bioactive materials .
- Method : These microgels can be functionalized with bioactive molecules to create materials with specific biological properties .
- Results : This could potentially improve the development of new biotechnological products .
Field: Agriculture
- Application : Acrylamide-based microgels can be used in agriculture for the controlled release of fertilizers .
- Method : These microgels can be loaded with fertilizers and designed to release them in response to specific environmental triggers .
- Results : This could potentially improve the efficiency of fertilizer use and reduce environmental pollution .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-9(12)10-7-4-3-5-8(11)6-7/h2-6,11H,1H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHOLXNNEPPFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926718 | |
| Record name | N-(3-Hydroxyphenyl)prop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3-Hydroxyphenyl)acrylamide | |
CAS RN |
13040-21-6 | |
| Record name | 13040-21-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Hydroxyphenyl)prop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



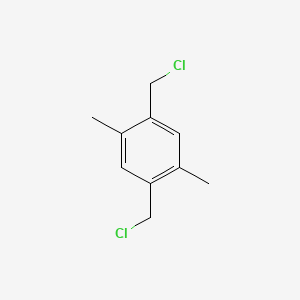

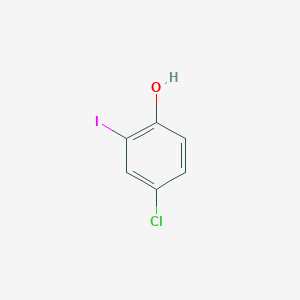
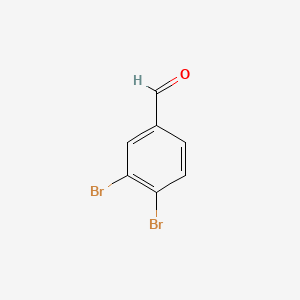
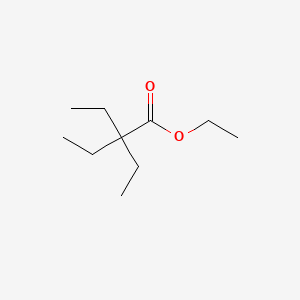
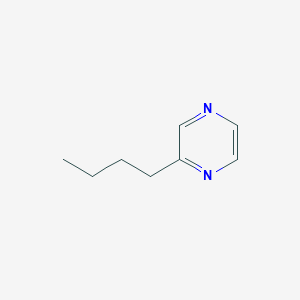
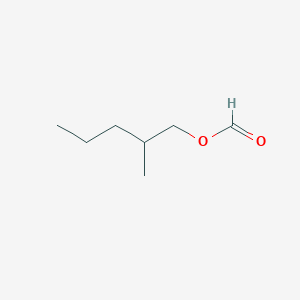
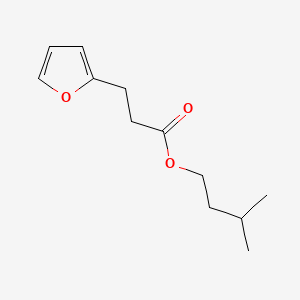
![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)
